molecular formula C19H15N3O4S B2462591 2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide CAS No. 954642-06-9

2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide

Cat. No. B2462591
CAS RN: 954642-06-9
M. Wt: 381.41
InChI Key: KAMKRQKVCNSNDQ-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole compounds can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions that a thiazole derivative can undergo depend on its molecular structure.


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Design and Synthesis for Potential Therapeutic Agents

A novel series of benzo[d]thiazole-2-carboxamide derivatives have been designed and synthesized as potential epidermal growth factor receptor (EGFR) inhibitors. These compounds have demonstrated moderate to excellent cytotoxicity against EGFR high-expressed cancer cell lines, such as A549, HeLa, and SW480, suggesting their potential application in cancer therapy. Their selective cytotoxic effects against cancer cells over normal cells highlight their therapeutic promise, with one compound exhibiting potent activities with low IC50 values across various cancer cell lines (Lan Zhang et al., 2017).

Antibacterial Agents

Another research avenue explores the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as novel classes of promising antibacterial agents. These compounds have shown significant activity against bacterial strains like Staphylococcus aureus and Bacillus subtilis, indicating their potential in treating bacterial infections. Their non-cytotoxic concentrations against mammalian cells further affirm their therapeutic potential (M. Palkar et al., 2017).

Synthesis Methodologies

Efficient synthesis methods for benzazoles, including benzothiazoles, have been developed through aquatic reactions. Such methodologies provide a foundation for the synthesis of compounds like 2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide, enabling their application in various research and therapeutic contexts (H. Z. Boeini & Khadijeh Hajibabaei Najafabadi, 2009).

Antioxidative and Antiproliferative Activity

The synthesis and evaluation of benzimidazole/benzothiazole-2-carboxamides for their antiproliferative and antioxidative activities have shown promising results. These compounds have been tested against human cancer cells, demonstrating significant antioxidative capacities and potential as antiproliferative agents. Their dual activity makes them valuable in the development of new therapeutic agents (M. Cindrić et al., 2019).

Building Blocks in Drug Discovery

The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been outlined, providing new building blocks in drug discovery. These compounds offer the possibility to explore chemical space around molecules studied as ligands for chosen targets, indicating their utility in medicinal chemistry and drug development processes (Martina Durcik et al., 2020).

Safety and Hazards

The safety and hazards of a specific thiazole derivative would depend on its specific molecular structure. Some thiazole derivatives have been found to have potent growth inhibition properties against certain human cancer cell lines .

Future Directions

Thiazole derivatives are a promising area of research in medicinal chemistry due to their diverse biological activities. Future research could focus on the design and development of new thiazole derivatives with improved biological activity and lesser side effects .

properties

IUPAC Name

2-benzamido-N-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c23-17(13-4-2-1-3-5-13)22-19-21-14(10-27-19)18(24)20-9-12-6-7-15-16(8-12)26-11-25-15/h1-8,10H,9,11H2,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMKRQKVCNSNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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